Bis-(cyclopentadienyl)vanadium chloride
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Overview
Description
Bis-(cyclopentadienyl)vanadium chloride: is an organometallic compound with the chemical formula V(C₅H₅)₂Cl₂. It is a member of the metallocene family, which typically features a metal ion sandwiched between two cyclopentadienyl rings. This compound is known for its vibrant indigo color and its paramagnetic properties. It has been extensively studied due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction Method: One of the earliest methods to synthesize bis-(cyclopentadienyl)vanadium chloride involves the reduction of vanadocene dichloride with aluminum hydride.
Modern Synthesis: A more contemporary approach involves treating [V₂Cl₃(THF)₆]₂[Zn₂Cl₆] with cyclopentadienylsodium.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the modern synthesis method mentioned above is likely adapted for larger-scale production due to its efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution: It reacts with various ligands, such as carbon monoxide, to form ionic vanadocene derivatives.
Common Reagents and Conditions:
Oxidation: Ferrocenium salts in toluene.
Reduction: Alkynes.
Substitution: Carbon monoxide under inert atmosphere.
Major Products:
Oxidation: Monocations of this compound.
Reduction: Vanadium-cyclopropene complexes.
Substitution: Ionic vanadocene derivatives.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Paramagnetic Studies: Its paramagnetic properties make it a valuable compound for electron paramagnetic resonance (EPR) studies.
Industry:
Mechanism of Action
Molecular Targets and Pathways: Bis-(cyclopentadienyl)vanadium chloride exerts its effects primarily through its ability to undergo redox reactions. The vanadium center in the compound can switch between different oxidation states, facilitating various chemical transformations. This redox flexibility is crucial for its catalytic activity and its interactions with other molecules .
Comparison with Similar Compounds
Uniqueness:
Redox Properties: this compound’s ability to undergo both oxidation and reduction reactions makes it unique among metallocenes.
Paramagnetic Nature: Its paramagnetic properties distinguish it from many other organometallic compounds, making it particularly useful in EPR studies.
Properties
Molecular Formula |
C10H10ClV-3 |
---|---|
Molecular Weight |
216.58 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;vanadium;chloride |
InChI |
InChI=1S/2C5H5.ClH.V/c2*1-2-4-5-3-1;;/h2*1-3H,4H2;1H;/q2*-1;;/p-1 |
InChI Key |
IFGJVSVPQIOZID-UHFFFAOYSA-M |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[V] |
Origin of Product |
United States |
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